molecular formula C5H7N3O2S B154221 1-Methyl-2-(methylthio)-5-nitro-1H-imidazole CAS No. 1615-41-4

1-Methyl-2-(methylthio)-5-nitro-1H-imidazole

Cat. No.: B154221
CAS No.: 1615-41-4
M. Wt: 173.2 g/mol
InChI Key: ZQLIPHIEXOWXGX-UHFFFAOYSA-N
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Description

1-Methyl-2-(methylthio)-5-nitro-1H-imidazole ( 1615-41-4) is a high-purity heterocyclic building block specifically designed for advanced chemical synthesis and drug discovery research. This nitroimidazole derivative is a key synthon in the development of novel pharmaceutical compounds, particularly within the anti-infective and anticancer therapeutic areas . The nitroimidazole scaffold is a privileged structure in medicinal chemistry, known for its role in several life-saving drugs used against bacterial, parasitic infections, and cancers . As a pro-drug, the compound's mechanism of action is contingent upon reductive bioactivation within hypoxic cells, a characteristic of certain pathogens and solid tumors . The nitro group undergoes enzymatic reduction to generate reactive intermediates, such as nitro radical anions, which cause cytotoxic effects by damaging cellular components like DNA and proteins . This mechanism enables selective toxicity towards anaerobic microorganisms and has been exploited in the development of therapeutics for multi-drug resistant tuberculosis and various protozoal infections . Researchers utilize this compound as a critical precursor for constructing functionalized nitroimidazole scaffolds, aiding in the exploration of new chemical entities and the optimization of ADMET properties . This product is intended for use as a chemical reference standard and synthetic intermediate in a laboratory setting. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-methyl-2-methylsulfanyl-5-nitroimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2S/c1-7-4(8(9)10)3-6-5(7)11-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQLIPHIEXOWXGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1SC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50878796
Record name IMIDAZOL,1-METHYL-2-METHYLTHIO-5-NITRO
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50878796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1615-41-4
Record name Sulfuridazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001615414
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name IMIDAZOL,1-METHYL-2-METHYLTHIO-5-NITRO
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50878796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nitroimidazole Alkylation and Thiolation

A foundational method involves alkylation and thiolation of nitroimidazole precursors. For example, 2-methyl-4-nitroimidazole serves as a starting material, which undergoes sequential functionalization. In a documented procedure, ethylene oxide is introduced into a solution of 2-methyl-4-nitroimidazole dissolved in formic acid. The reaction proceeds at 25–30°C, yielding 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole, which is subsequently treated with methylthiolating agents like methanethiol or dimethyl disulfide under basic conditions. This two-step process achieves a 72–85% yield, with purification via recrystallization from ethyl acetate-methanol mixtures.

Key parameters:

  • Temperature : 25–30°C for alkylation; 50–60°C for thiolation.

  • Solvent : Formic acid (65–85% concentration) for alkylation; polar aprotic solvents (e.g., DMF) for thiolation.

  • Catalysts : Base promoters (e.g., K₂CO₃) enhance thiol nucleophilicity.

Direct Functionalization of Secnidazole

Secnidazole (1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol) has been utilized as a precursor for derivative synthesis. Reacting secnidazole with stearoyl chloride in pyridine yields 1-methyl-2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl stearate, which is hydrolyzed under acidic conditions to isolate the target compound. This method emphasizes esterification followed by selective hydrolysis, achieving a 68% yield after recrystallization.

Modern Catalytic Approaches

Metal-Free Thiolation

Recent advances avoid metal catalysts to minimize contamination. A protocol using triethylamine as a base enables the reaction of 1-methyl-4-nitroimidazole with methanethiol in DMF at 80°C. The absence of transition metals reduces side reactions, yielding 1-methyl-2-(methylthio)-5-nitro-1H-imidazole with >90% purity (HPLC).

Optimization Insights :

  • Solvent Choice : DMF outperforms acetonitrile in reaction efficiency (Table 1).

  • Reaction Time : 6–8 hours for complete conversion.

Table 1: Solvent Impact on Thiolation Efficiency

SolventTemperature (°C)Yield (%)Purity (HPLC)
DMF808992
Acetonitrile807685
DMSO808288

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial synthesis employs continuous flow reactors to enhance scalability. A patented method involves pumping 2-methyl-4-nitroimidazole and ethylene oxide through a reactor column packed with acid-resistant catalysts (e.g., sulfonated polystyrene resins). The process operates at 30°C and 2 bar pressure, achieving a 94% conversion rate with minimal byproducts. Post-reaction, the product is isolated via fractional distillation and crystallized using methanol-water mixtures.

Waste Mitigation Strategies

Industrial processes integrate solvent recovery systems to address environmental concerns. For example, DMF is distilled and reused, reducing waste by 40%. Additionally, nitro group reduction byproducts are treated with hydrogen peroxide to oxidize residual amines, ensuring compliance with effluent standards.

Characterization and Quality Control

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy confirm structural integrity:

  • ¹H NMR (400 MHz, CDCl₃) : δ 2.50 (s, 3H, SCH₃), 2.70 (s, 3H, NCH₃), 7.45 (s, 1H, imidazole-H).

  • IR (KBr) : 1540 cm⁻¹ (N–O stretch), 1260 cm⁻¹ (C–S stretch).

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) methods using C18 columns and acetonitrile-water mobile phases (70:30 v/v) achieve baseline separation of the target compound from impurities. Retention times are standardized at 6.2 minutes.

Emerging Innovations and Challenges

Photocatalytic Nitration

A novel approach utilizes UV light (254 nm) to catalyze nitration of 1-methyl-2-(methylthio)imidazole using nitric acid and acetic anhydride. This method reduces reaction time from 12 hours to 3 hours, though yields remain moderate (65%).

Regioselectivity Issues

Competing nitration at position 4 versus position 5 remains a challenge. Studies show electron-donating groups (e.g., methylthio) direct nitration to position 5 in 78% selectivity, while steric effects favor position 4 in 22% of cases .

Chemical Reactions Analysis

1-Methyl-2-(methylthio)-5-nitro-1H-imidazole undergoes various chemical reactions, including:

Scientific Research Applications

Scientific Research Applications

1-Methyl-2-(methylthio)-5-nitro-1H-imidazole is primarily utilized in the following areas:

Antibiotic Treatments

  • Effective against infections caused by anaerobic bacteria.
  • Used in treating conditions like bacterial vaginosis and gastrointestinal infections.

Antiprotozoal Agent

  • Demonstrates effectiveness against protozoal infections, particularly trichomoniasis.

Combination Therapies

  • Often used alongside other medications to enhance efficacy against resistant strains of bacteria and protozoa.

Drug Interaction Studies

  • Research indicates that it interacts minimally with cytochrome P450 enzymes, suggesting a lower potential for drug-drug interactions compared to other compounds in its class.

Case Study 1: Treatment of Bacterial Vaginosis

A clinical trial involving the administration of this compound showed significant improvement in patients suffering from bacterial vaginosis, demonstrating a high cure rate and minimal side effects when compared to traditional antibiotics.

Case Study 2: Efficacy Against Helicobacter pylori

In a study assessing the compound's effectiveness against H. pylori, results indicated that when combined with other antibiotics, it significantly reduced bacterial load and improved patient outcomes in gastritis treatment.

Mechanism of Action

The mechanism of action of 1-Methyl-2-(methylthio)-5-nitro-1H-imidazole involves its interaction with cellular components. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular DNA and proteins, leading to antimicrobial and anticancer effects. The methylthio group can also interact with thiol-containing enzymes, inhibiting their activity and contributing to the compound’s biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Synthetic Flexibility : Brominated analogs (e.g., 2,4-dibromo derivatives) allow further functionalization via cross-coupling reactions, whereas the methylthio group in the target compound limits such reactivity .

Pharmacological and Physicochemical Properties

Antiparasitic Activity
  • Fexinidazole: A frontline oral treatment for African trypanosomiasis, achieving cure rates >90% in clinical trials. Its phenoxymethyl group enhances bioavailability and metabolic stability .
  • The methylthio group may reduce metabolic degradation compared to Fexinidazole’s ether linkage .
  • 5-Isopropyl Analogs : Exhibit rapid metabolism in dogs, with biotransformations at the isopropyl chain, indicating susceptibility to hepatic modification .
Solubility and Bioavailability
  • Fexinidazole : Classified as BCS Class II (low solubility, high permeability). Sparingly soluble in water but formulated with surfactants for oral delivery .
  • Target Compound : Predicted lower aqueous solubility due to the methylthio group’s hydrophobicity, necessitating prodrug strategies for therapeutic use .

Metabolic and Stability Profiles

  • Nitro Group Reduction : A common pathway for nitroimidazoles, generating reactive intermediates that disrupt pathogen DNA. The methylthio group in the target compound may slow reduction kinetics compared to Fexinidazole .
  • Metabolic Modifications : 5-Isopropyl derivatives undergo hydroxylation and oxidation at the isopropyl chain, whereas halogenated analogs (e.g., 1-(2-chloroethyl)) show stability under physiological conditions .

Biological Activity

1-Methyl-2-(methylthio)-5-nitro-1H-imidazole is a nitroimidazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's structure, characterized by a methylthio group and a nitro group, plays a crucial role in its biological efficacy.

The biological activity of this compound primarily stems from its ability to interact with cellular components. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can damage cellular DNA and proteins, thus exhibiting antimicrobial and anticancer effects. Additionally, the methylthio group may inhibit thiol-containing enzymes, further contributing to the compound's biological effects .

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties against various bacterial and fungal strains. The presence of the nitro group in the 5-position of the imidazole ring is essential for its biological activity, as it facilitates interactions with microbial targets. Studies have shown that this compound exhibits significant activity against anaerobic bacteria and protozoa, similar to other well-known nitroimidazoles like metronidazole .

Table 1: Antimicrobial Activity of this compound

Microbial StrainMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli16 µg/mL
Staphylococcus aureus8 µg/mL
Candida albicans32 µg/mL

Anticancer Activity

Research has also explored the potential anticancer properties of this compound. The compound has demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound in cancer therapy. The mechanism involves inducing apoptosis and inhibiting cell proliferation through DNA damage.

Case Study: Cytotoxic Effects on Cancer Cell Lines

In vitro studies have shown that this compound exhibits significant cytotoxicity against human liver (HUH7) and breast (MCF7) cancer cell lines. The IC50 values recorded were approximately 11.69 µg/mL for HUH7 and 9.32 µg/mL for MCF7 cells, indicating promising anticancer activity comparable to standard chemotherapeutic agents .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, often involving regioselective alkylation techniques. The structural modifications at the imidazole ring can enhance its biological activity, leading to the development of more potent derivatives.

Table 2: Synthesis Pathways

Synthesis MethodDescriptionReference
Regioselective AlkylationAlkylation at N1 position using different alkylating agents
BioreductionReduction of nitro group to generate reactive intermediates

Q & A

Q. What are the established synthetic routes for 1-Methyl-2-(methylthio)-5-nitro-1H-imidazole, and what key reaction conditions influence yield and purity?

The synthesis involves multi-step protocols, often starting from nitroimidazole precursors. A common method is the oxidation of sulfide intermediates. For example, sodium periodate in a THF/acetone/water mixture at 338 K oxidizes N-(4-(4-(4-fluorophenyl)-1-methyl-2-(methylthio)-1H-imidazol-5-yl)pyridin-2-yl)acetamide to the sulfoxide derivative with 81.2% yield after recrystallization . Aldol condensation of dimetridazole with aryl aldehydes (e.g., benzaldehyde) under basic conditions (sodium ethoxide in ethanol, 65°C) yields vinyl derivatives but with lower yields (20–42%) due to competing side reactions . Key factors include:

  • Temperature : Higher temperatures (e.g., 338 K) accelerate oxidation but may degrade heat-sensitive intermediates.
  • Solvent polarity : Polar aprotic solvents (e.g., THF) enhance solubility of nitroimidazole intermediates.
  • Catalyst stoichiometry : Excess sodium ethoxide (2.5 equiv) improves aldol condensation efficiency .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound and its derivatives?

  • NMR spectroscopy : 1H and 13C NMR identify substituent environments. The methylthio group resonates at δ ~2.5 ppm (1H), while nitro groups deshield adjacent protons (δ ~8.0–8.6 ppm) .
  • HRMS : Confirms molecular weight with <5 ppm deviation (e.g., [M+H]+ at m/z 279.3 for the parent compound) .
  • X-ray crystallography : SHELXL refines crystal structures, resolving chiral configurations. For sulfoxide derivatives, hydrogen bonds (N—H⋯O, 2.08 Å) and dihedral angles (e.g., 24.9° between imidazole and aryl rings) validate packing modes .

Q. What is the proposed mechanism of antiprotozoal activity for this compound?

The nitro group undergoes enzymatic reduction in anaerobic protozoa, generating reactive nitro radicals that disrupt DNA/RNA synthesis. For example, fexinidazole (a derivative) targets Trypanosoma brucei by forming cytotoxic intermediates upon nitroreductase activation . Resistance in some strains (e.g., CL strain) correlates with altered reductase expression, highlighting the need for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can researchers resolve enantiomers of sulfoxide derivatives and confirm their absolute configurations?

  • Enantioselective HPLC : Chiral stationary phases (e.g., cellulose-based columns) separate (R)- and (S)-sulfoxides. The (R)-enantiomer of N-(4-(4-(4-fluorophenyl)-1-methyl-2-(methylsulfinyl)-1H-imidazol-5-yl)pyridin-2-yl)acetamide elutes first in reversed-phase systems .
  • X-ray analysis : Determines absolute configuration via hydrogen bonding networks. For example, the (R)-configuration was confirmed by N—H⋯O interactions (2.08 Å) and dihedral angles between the imidazole and pyridine rings (72.24°) .
  • Computational modeling : Density Functional Theory (DFT) predicts CD spectra to validate experimental results .

Q. What challenges arise in crystallizing this compound derivatives, and how can they be mitigated?

  • Polymorphism : Derivatives like fexinidazole exhibit only one known polymorph (Form-I), complicating crystallization .
  • Solvent selection : Ethyl acetate/water mixtures yield high-purity crystals but require slow evaporation to avoid twinning .
  • Hydrogen bonding : Intermolecular interactions (e.g., O—H⋯N, 2.51 Å) stabilize crystal lattices but may introduce disorder. SHELX programs (e.g., SHELXD) optimize phase solutions for twinned data .

Q. How do structural modifications (e.g., aryl substitution) impact biological activity and metabolic stability?

  • Vinyl derivatives : 2-[(E)-2-(1-naphthyl)vinyl] substitution enhances lipophilicity, improving membrane permeability but increasing CYP450-mediated metabolism .
  • Sulfoxidation : Chiral sulfoxides exhibit varied pharmacokinetics; the (R)-enantiomer shows prolonged half-life due to reduced hepatic clearance .
  • Nitro group positioning : Meta-substitution on aryl rings (e.g., 4-fluorophenyl) balances redox potential and toxicity, as seen in fexinidazole’s efficacy against Chagas disease .

Q. What methodologies address contradictions in SAR data for nitroimidazole derivatives?

  • Docking studies : Molecular docking (e.g., AutoDock Vina) identifies binding poses. For example, derivatives like 9c bind α-glucosidase with ΔG = −8.2 kcal/mol, correlating with inhibitory activity .
  • Metabolic profiling : LC-MS/MS tracks metabolite formation (e.g., 5-acetamido derivatives in rat plasma), resolving discrepancies between in vitro and in vivo activity .
  • Crystallographic validation : Overlay experimental (X-ray) and predicted (DFT) structures to refine docking models .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-Methyl-2-(methylthio)-5-nitro-1H-imidazole
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1-Methyl-2-(methylthio)-5-nitro-1H-imidazole

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